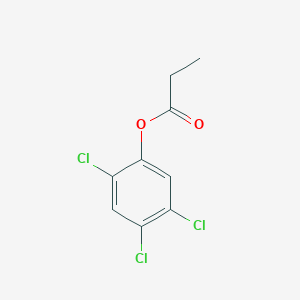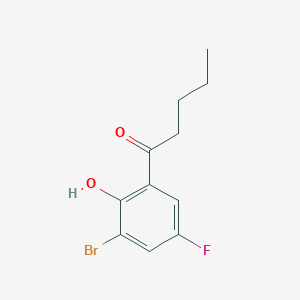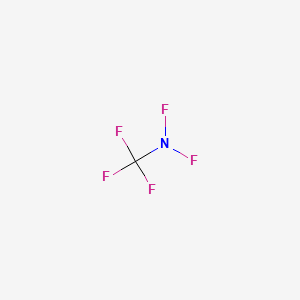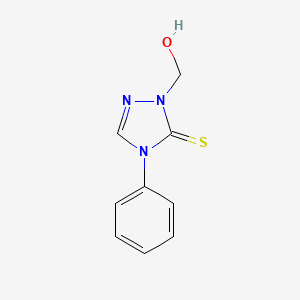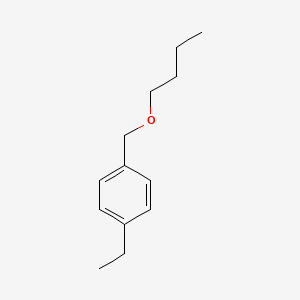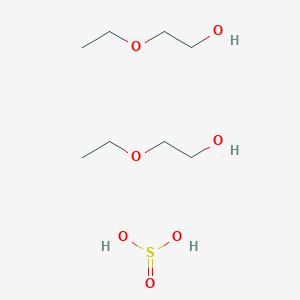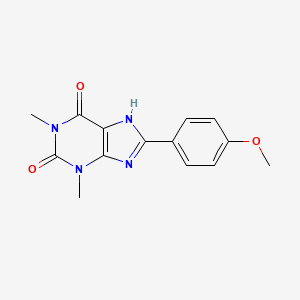
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It belongs to the class of methylxanthines, which are known for their stimulant effects on the central nervous system. Theobromine is structurally similar to caffeine and has various pharmacological properties, including diuretic, stimulant, and vasodilatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can be achieved through several methods. One common approach involves the methylation of xanthine derivatives. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Another method involves the condensation of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction is conducted under reflux in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of theobromine often involves the extraction and purification from natural sources such as cocoa beans. The beans are fermented, dried, roasted, and ground to obtain cocoa mass. Theobromine is then extracted using solvents like ethanol or methanol, followed by crystallization and purification processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of methylxanthine chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a flavoring agent in food products.
Mechanism of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Additionally, theobromine antagonizes adenosine receptors, contributing to its stimulant effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Structurally similar to theobromine, with an additional methyl group at the nitrogen atom.
Theophylline: Another methylxanthine with similar pharmacological properties but more potent bronchodilator effects.
Uniqueness
Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause the jitteriness and insomnia associated with caffeine consumption. Additionally, theobromine’s vasodilatory properties make it beneficial for cardiovascular health.
Properties
CAS No. |
967-42-0 |
|---|---|
Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
8-(4-methoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O3/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)8-4-6-9(21-3)7-5-8/h4-7H,1-3H3,(H,15,16) |
InChI Key |
VPHSVCWZXWNVFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
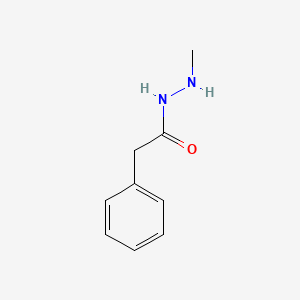
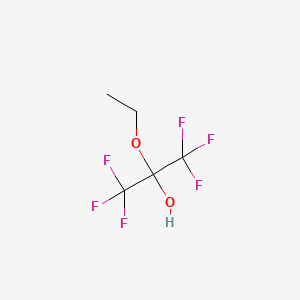
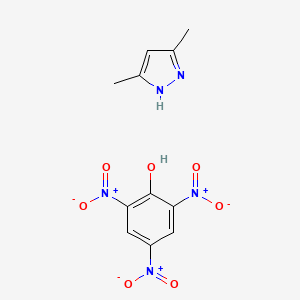

![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
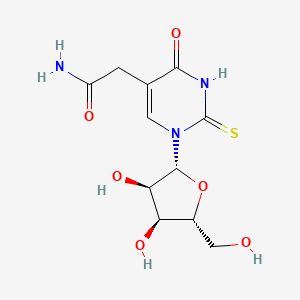
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
